molecular formula C4H5ClN4O3S B8420193 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride

5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B8420193
M. Wt: 224.63 g/mol
InChI Key: LSEYDRKLFXNPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an acetylamino group at the 5-position and a chlorosulfonyl group at the 3-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by chlorosulfonation . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization and chlorosulfonation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include sulfonamides, sulfonates, and other derivatives.

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

Scientific Research Applications

5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The acetylamino and chlorosulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring itself can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetamido-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H5ClN4O3S

Molecular Weight

224.63 g/mol

IUPAC Name

3-acetamido-1H-1,2,4-triazole-5-sulfonyl chloride

InChI

InChI=1S/C4H5ClN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10)

InChI Key

LSEYDRKLFXNPIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=N1)S(=O)(=O)Cl

Origin of Product

United States

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